1-(Phenylsulfonyl)-2,5-diiodo-7-azaindole
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 2,5-diiodo-1-(phenylsulfonyl)- is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core structure, which is further substituted with diiodo and phenylsulfonyl groups. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2,5-diiodo-1-(phenylsulfonyl)- typically involves multi-step synthetic routes. One common method includes the initial formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of diiodo and phenylsulfonyl substituents. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 2,5-diiodo-1-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The diiodo and phenylsulfonyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 2,5-diiodo-1-(phenylsulfonyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 2,5-diiodo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 2,5-diiodo-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the diiodo and phenylsulfonyl substituents.
7-Azaindole: A structurally related compound with different substitution patterns.
1H-Pyrrolo[3,2-b]pyridine: Another isomer with a different arrangement of the pyridine and pyrrole rings. The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 2,5-diiodo-1-(phenylsulfonyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H8I2N2O2S |
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Molecular Weight |
510.09 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2,5-diiodopyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H8I2N2O2S/c14-10-6-9-7-12(15)17(13(9)16-8-10)20(18,19)11-4-2-1-3-5-11/h1-8H |
InChI Key |
GKLOCJJNUKWHLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)I)I |
Origin of Product |
United States |
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